N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide
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Overview
Description
N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzylideneamino group and a chloroanilino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide typically involves the condensation of benzaldehyde with 4-chloroaniline in the presence of acetic acid as a catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with acetamide to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene oxide derivatives.
Reduction: Formation of N-benzylamino-2-(4-chloroanilino)acetamide.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its antibacterial properties and potential use in developing novel antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase (TMK) by binding to the active site of the enzyme, thereby preventing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This inhibition disrupts bacterial DNA synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-benzylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide
- N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide
Uniqueness
N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide is unique due to the presence of the chloroanilino group, which imparts specific chemical and biological properties. This compound’s ability to inhibit thymidylate kinase distinguishes it from other similar compounds, making it a promising candidate for antibacterial drug development .
Properties
Molecular Formula |
C15H14ClN3O |
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Molecular Weight |
287.74 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide |
InChI |
InChI=1S/C15H14ClN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+ |
InChI Key |
FQWRGNILRXBXFO-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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